Disrupted Crystallinity vs. 1,4-CHDM: Enabling Amorphous Polymer Article Formation
Polyesters synthesized from 1,4-cyclohexanedimethanol (1,4-CHDM) crystallize too rapidly to reliably form amorphous articles, especially in thick sections, which limits their utility in transparent or impact-resistant applications. In direct contrast, the asymmetric 1,2-substitution pattern of 1,2-cyclohexanedimethanol disrupts chain packing and retards crystallization, allowing for the production of amorphous polymer articles with high clarity [1].
| Evidence Dimension | Crystallization behavior and amorphous article formation capability |
|---|---|
| Target Compound Data | Enables amorphous article formation; crystallization significantly retarded due to kinked backbone geometry [1] |
| Comparator Or Baseline | Poly(1,4-cyclohexanedimethylene-1,4-cyclohexanedicarboxylate) crystallizes relatively rapidly, making it difficult to form amorphous articles, especially in thick parts [1] |
| Quantified Difference | Qualitative difference in processability; 1,4-CHDM polyester fails to form amorphous thick parts [1] |
| Conditions | Melt polycondensation and subsequent article fabrication [1] |
Why This Matters
This difference determines whether a diol can be used to manufacture transparent, amorphous polyester parts versus being limited to crystalline or semi-crystalline applications.
- [1] Eastman Chemical Company. Certain polyester compositions which comprise cyclohexanedimethanol, moderate cyclobutanediol, cyclohexanedimethanol, and high trans cyclohexanedicarboxylic acid. US Patent Application US20070232779A1. 2007. View Source
